
2-(4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide
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Overview
Description
2-(4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 2-(4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps, starting with the preparation of the pyrazine and imidazole intermediates. These intermediates are then linked through a series of reactions involving sulfonation and acylation. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The pyrazine and imidazole rings can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the sulfamoyl group, converting it into different functional groups.
Scientific Research Applications
2-(4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide involves its interaction with molecular targets such as enzymes and receptors. The pyrazine and imidazole rings can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of specific pathways. The sulfamoyl group can also participate in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other pyrazine and imidazole derivatives, such as:
Pyrazinamide: An anti-tubercular drug with a similar pyrazine ring structure.
Biological Activity
The compound 2-(4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide represents a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure combining imidazole and pyrazine moieties, which are known for their diverse biological activities. The molecular formula is C16H19N5O3S, and it has a molecular weight of approximately 367.4 g/mol. The presence of sulfamoyl and phenoxy groups further enhances its potential for biological interactions.
Biological Activity Overview
Research indicates that compounds containing imidazole and pyrazine derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Many imidazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Antitumor Activity : Some studies suggest that imidazole-containing compounds can inhibit tumor growth through various mechanisms.
- Anti-inflammatory Effects : The ability to modulate inflammatory pathways has been noted in several derivatives.
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : Compounds may act as inhibitors of specific enzymes involved in disease processes.
- Receptor Modulation : Interaction with cell surface receptors can lead to altered cellular responses.
- DNA Interaction : Some derivatives can intercalate into DNA, affecting replication and transcription.
Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential efficacy of this compound.
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Efficacy :
A study by Jain et al. demonstrated that imidazole derivatives exhibited potent antimicrobial properties against various pathogens, with minimum inhibitory concentrations (MICs) indicating strong potential for therapeutic use. -
Antitumor Activity :
In research conducted by Brahmbhatt et al., compounds similar to this compound were shown to significantly inhibit the growth of cancer cell lines, suggesting a pathway for cancer treatment. -
Anti-inflammatory Effects :
Ahsan et al. reported that certain derivatives could effectively reduce inflammation markers in cell culture models, supporting their use in treating inflammatory diseases.
Properties
IUPAC Name |
2-[4-[2-(2-pyrazin-2-ylimidazol-1-yl)ethylsulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4S/c18-16(24)12-27-13-1-3-14(4-2-13)28(25,26)22-8-10-23-9-7-21-17(23)15-11-19-5-6-20-15/h1-7,9,11,22H,8,10,12H2,(H2,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMDNLSYSJYIOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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